molecular formula C17H19NO6S2 B2373166 Dimethyl 5-[(3,4-dimethylphenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate CAS No. 612043-90-0

Dimethyl 5-[(3,4-dimethylphenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate

Cat. No.: B2373166
CAS No.: 612043-90-0
M. Wt: 397.46
InChI Key: WCDNEIJBGKEOTO-UHFFFAOYSA-N
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Description

Dimethyl 5-[(3,4-dimethylphenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate is a thiophene-based compound featuring a central thiophene ring substituted with a sulfamoyl group (attached to a 3,4-dimethylphenyl moiety) and methyl ester groups at positions 2 and 2. The compound’s synthesis likely involves sulfamoylation of a precursor like dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate, followed by purification and crystallization . Its molecular formula is C₁₆H₁₈N₂O₆S₂, with a molecular weight of 398.45 g/mol.

Properties

IUPAC Name

dimethyl 5-[(3,4-dimethylphenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO6S2/c1-9-6-7-12(8-10(9)2)18-26(21,22)17-13(15(19)23-4)11(3)14(25-17)16(20)24-5/h6-8,18H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCDNEIJBGKEOTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=C(C(=C(S2)C(=O)OC)C)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 5-[(3,4-dimethylphenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate typically involves multi-step organic reactions. One common method includes the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-[(3,4-dimethylphenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the ester groups, converting them to alcohols.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Dimethyl 5-[(3,4-dimethylphenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of Dimethyl 5-[(3,4-dimethylphenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological molecules, influencing their activity. The thiophene ring can participate in π-π interactions, affecting the compound’s binding affinity to proteins and enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of thiophene dicarboxylates, which are structurally diverse due to variations in substituents. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of Thiophene Dicarboxylate Derivatives

Compound Name Substituent at Position 5 Ester Groups Key Properties Biological/Industrial Relevance
Target Compound : Dimethyl 5-[(3,4-dimethylphenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate 3,4-Dimethylphenylsulfamoyl Methyl (positions 2,4) High lipophilicity due to aromatic substituent; potential antimicrobial activity via sulfamoyl group . Likely explored for antimicrobial or anticancer applications (analogs show such activity) .
Diethyl 5-(2-chloroacetamido)-3-methylthiophene-2,4-dicarboxylate (Thermo Scientific) 2-Chloroacetamido Ethyl (positions 2,4) Melting point: 164–169°C; reactive chloro group enables further functionalization . Intermediate in synthesizing thiophene-based pharmaceuticals .
Dimethyl 5-[(cyanoacetyl)amino]-3-methylthiophene-2,4-dicarboxylate (CAS 514219-45-5) Cyanoacetyl Methyl (positions 2,4) Strong electron-withdrawing cyano group enhances reactivity in nucleophilic substitutions . Used in organic synthesis for heterocyclic scaffolds .
Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate Amino Ethyl (positions 2,4) Precursor for sulfamoylation/acylation; planar crystal structure with hydrogen bonding . Key starting material for derivatives with antimicrobial activity .
Dimethyl 5-(aminosulfonyl)-3-methylthiophene-2,4-dicarboxylate (Santa Cruz Biotechnology, sc-353239) Aminosulfonyl Methyl (positions 2,4) Simpler sulfonamide group; lower steric hindrance compared to 3,4-dimethylphenyl variant . Reference compound for sulfonamide-based drug discovery .

Key Findings from Comparative Analysis

Chloroacetamido (in Thermo Scientific’s derivative) introduces a reactive site for cross-coupling reactions, making it versatile for further modifications .

Ester Group Influence: Methyl esters (target compound) reduce molecular weight and may lower melting points compared to ethyl esters (e.g., 164–169°C for ethyl vs. ~150–160°C estimated for methyl) . Ethyl esters in analogs like diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate improve solubility in organic solvents, aiding crystallization .

Crystallographic and Structural Insights: Thiophene derivatives with planar substituents (e.g., benzylideneamino in ) form tightly packed crystals via hydrogen bonds and van der Waals interactions . The target compound’s 3,4-dimethylphenyl group may disrupt such packing, reducing crystallinity but enhancing solubility in lipophilic environments.

Biological Activity Trends :

  • Sulfamoyl-containing compounds (e.g., LMM5 and LMM11 in ) exhibit antifungal activity, suggesting the target compound may share similar mechanisms .
  • The 3,4-dimethylphenyl moiety could mimic hydrophobic pockets in enzyme active sites, enhancing inhibitory potency compared to unsubstituted sulfonamides .

Biological Activity

Dimethyl 5-[(3,4-dimethylphenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate is a synthetic organic compound belonging to the thiophene derivatives class. Its structure features a thiophene ring substituted with sulfamoyl and dimethylphenyl groups, along with two ester functionalities. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. The presence of the sulfamoyl group is significant as it can enhance interactions with bacterial cell membranes, potentially leading to increased permeability and subsequent cell death.

Anti-inflammatory Effects

Studies have suggested that thiophene derivatives possess anti-inflammatory properties. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines and mediators, thereby reducing inflammation in various biological models. The specific interactions of this compound with inflammatory pathways warrant further investigation.

The biological activity of this compound may be attributed to its ability to form hydrogen bonds and engage in π-π stacking interactions with biological macromolecules. The sulfamoyl group can interact with amino acids in proteins, influencing their conformation and activity. Additionally, the thiophene ring's electron-rich nature allows it to participate in various biochemical interactions.

Case Studies

  • Antimicrobial Activity : In vitro studies have demonstrated that related compounds show significant antibacterial effects against strains such as Escherichia coli and Staphylococcus aureus. These findings suggest that the compound could be a candidate for developing new antibacterial agents.
  • Anti-inflammatory Studies : Animal models treated with thiophene derivatives exhibited reduced levels of inflammatory markers, indicating potential therapeutic applications in conditions like arthritis and other inflammatory diseases.

Data Table: Summary of Biological Activities

Activity Effect Model/Study
AntimicrobialEffective against E. coliIn vitro studies
Effective against S. aureusIn vitro studies
Anti-inflammatoryReduced cytokine levelsAnimal models
Decreased inflammationVarious inflammatory models

Q & A

Q. How can researchers address discrepancies in spectroscopic data during characterization?

  • Methodological Answer :
  • Cross-Validation : Compare NMR/MS data with literature values for structurally similar thiophene derivatives .
  • Dynamic NMR Experiments : Perform variable-temperature NMR to resolve overlapping peaks caused by conformational exchange .

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